2-Undecene, (E)-
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Overview
Description
2-Undecene, (E)-, also known as trans-2-Undecene, is an organic compound with the molecular formula C11H22. It is a type of alkene, characterized by the presence of a double bond between the second and third carbon atoms in the undecane chain. This compound is one of the stereoisomers of 2-Undecene, with the (E)-configuration indicating that the substituents on the double bond are on opposite sides.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Undecene, (E)- can be synthesized through various methods, including:
Dehydration of Alcohols: One common method involves the dehydration of 2-undecanol using acid catalysts such as sulfuric acid or phosphoric acid under elevated temperatures.
Elimination Reactions: Another method is the elimination of hydrogen halides from 2-undecyl halides using strong bases like potassium hydroxide or sodium ethoxide.
Industrial Production Methods
In industrial settings, 2-Undecene, (E)- is often produced through the catalytic dehydrogenation of alkanes. This process involves passing undecane over a dehydrogenation catalyst at high temperatures, resulting in the formation of the desired alkene.
Chemical Reactions Analysis
Types of Reactions
2-Undecene, (E)- undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form 2-undecanol or further to 2-undecanoic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Hydrogenation: The double bond in 2-Undecene, (E)- can be hydrogenated to form undecane using hydrogen gas in the presence of a metal catalyst such as palladium or platinum.
Addition Reactions: It can undergo addition reactions with halogens (e.g., bromine) to form dihalogenated compounds or with hydrogen halides (e.g., hydrogen chloride) to form halogenated alkanes.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution or chromium trioxide in an acidic medium.
Hydrogenation: Hydrogen gas with palladium or platinum catalysts under mild pressure and temperature.
Addition: Bromine in carbon tetrachloride or hydrogen chloride gas.
Major Products Formed
Oxidation: 2-Undecanol, 2-Undecanoic acid.
Hydrogenation: Undecane.
Addition: 2,3-Dibromoundecane, 2-Bromoundecane.
Scientific Research Applications
2-Undecene, (E)- has various applications in scientific research, including:
Chemistry: It is used as a starting material or intermediate in organic synthesis, particularly in the production of other alkenes, alcohols, and acids.
Biology: This compound is studied for its potential biological activities, including its role as a pheromone or signaling molecule in certain organisms.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug delivery systems or as a precursor for bioactive compounds.
Industry: 2-Undecene, (E)- is used in the manufacture of lubricants, surfactants, and plasticizers due to its chemical properties.
Mechanism of Action
The mechanism of action of 2-Undecene, (E)- depends on the specific reaction or application. In general, the double bond in the compound allows it to participate in various chemical reactions, such as addition and oxidation. The molecular targets and pathways involved vary based on the context of its use. For example, in biological systems, it may interact with specific receptors or enzymes, influencing cellular processes.
Comparison with Similar Compounds
2-Undecene, (E)- can be compared with other similar alkenes, such as:
2-Undecene, (Z)-: The (Z)-isomer has the substituents on the same side of the double bond, leading to different physical and chemical properties.
1-Undecene: This compound has the double bond at the first carbon, resulting in different reactivity and applications.
3-Undecene: The double bond is located between the third and fourth carbon atoms, which also affects its chemical behavior.
The uniqueness of 2-Undecene, (E)- lies in its specific configuration, which influences its reactivity and the types of products formed in chemical reactions.
Properties
CAS No. |
28761-27-5 |
---|---|
Molecular Formula |
C11H22 |
Molecular Weight |
154.29 g/mol |
IUPAC Name |
(E)-undec-2-ene |
InChI |
InChI=1S/C11H22/c1-3-5-7-9-11-10-8-6-4-2/h3,5H,4,6-11H2,1-2H3/b5-3+ |
InChI Key |
JOHIXGUTSXXADV-HWKANZROSA-N |
Isomeric SMILES |
CCCCCCCC/C=C/C |
Canonical SMILES |
CCCCCCCCC=CC |
Origin of Product |
United States |
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